(1R,4S,5'S,6S,8R,10E,13R,14E,20R,21E,24R)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
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Overview
Description
The compound (1R,4S,5’S,6S,8R,10E,13R,14E,20R,21E,24R)-24-hydroxy-21-hydroxyimino-5’,6’,11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[156114,8020,24]pentacosa-10,14,16,22-tetraene-6,2’-oxane]-2-one is a complex organic molecule with a unique structure This compound is characterized by multiple stereocenters and a spirocyclic framework, making it an interesting subject for chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically begins with the construction of the spirocyclic core, followed by the introduction of the hydroxyl and hydroxyimino groups. Common reagents used in these steps include organometallic reagents, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts to reduce the number of steps required.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the hydroxyimino group can produce amines.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure and functional groups make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: The compound’s reactivity and functional groups could be exploited for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. The hydroxyl and hydroxyimino groups can form hydrogen bonds with proteins or other biomolecules, potentially altering their function. Additionally, the spirocyclic structure may enable the compound to fit into specific binding sites, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (1R,4S,5S,6S,8R,10R,11R,13S,17R,18R,19S,22S)-10-(β-D-Glucopyranosyloxy)-6-hydroxy-22-isopropyl-4,9,9,13,17-pentamethyl-20-oxahexacyclo[17.2.2.01,18.04,17.05,14.08,13]tricos-14-en-11-yl acetate
- 5-Oxoavermectin ‘‘2a’’ aglycone
Uniqueness
Compared to similar compounds, (1R,4S,5’S,6S,8R,10E,13R,14E,20R,21E,24R)-24-hydroxy-21-hydroxyimino-5’,6’,11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[156114,8020,24]pentacosa-10,14,16,22-tetraene-6,2’-oxane]-2-one stands out due to its unique combination of functional groups and spirocyclic structure
Properties
Molecular Formula |
C31H43NO7 |
---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
(1R,4S,5'S,6S,8R,10E,13R,14E,20R,21E,24R)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C31H43NO7/c1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b7-6+,19-9+,23-8?,32-27+/t18-,20-,22?,24+,25-,26-,28+,30+,31-/m0/s1 |
InChI Key |
VDBGCWFGLMXRIK-BBKVIGDJSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C4CO[C@H]\5[C@]4([C@@H](C=C(/C5=N\O)C)C(=O)O3)O)C)\C)OC1C |
Canonical SMILES |
CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C |
Origin of Product |
United States |
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